![molecular formula C11H10S B14644545 7,8-Dihydro-6H-indeno[4,5-b]thiophene CAS No. 55119-21-6](/img/structure/B14644545.png)
7,8-Dihydro-6H-indeno[4,5-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-6H-indeno[4,5-b]thiophene is a heterocyclic compound that features a fused ring system combining an indene and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-indeno[4,5-b]thiophene typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxyindanone derivatives with sulfur sources under specific conditions . Another approach includes the use of palladium-catalyzed reactions to form the thiophene ring .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-indeno[4,5-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7,8-Dihydro-6H-indeno[4,5-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-indeno[4,5-b]thiophene involves its interaction with specific molecular targets and pathways. For example, its biological activities may be mediated through interactions with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-indeno[5,6-b]thiophene
- 2-Methyl-7,8-dihydro-6H-indeno[4,5-b]thiophene
- 2-Ethyl-7,8-dihydro-6H-indeno[4,5-b]thiophene
Uniqueness
7,8-Dihydro-6H-indeno[4,5-b]thiophene is unique due to its specific ring fusion and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55119-21-6 |
|---|---|
Molecular Formula |
C11H10S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[g][1]benzothiole |
InChI |
InChI=1S/C11H10S/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7H,1-3H2 |
InChI Key |
YLFQDPFAMGBZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


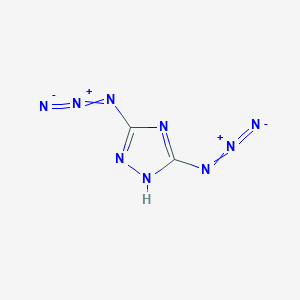
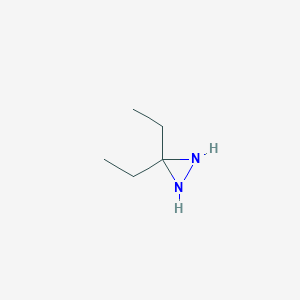
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
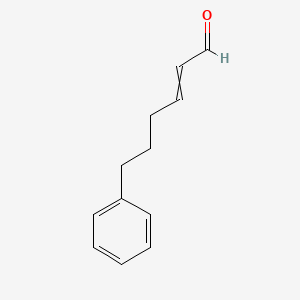
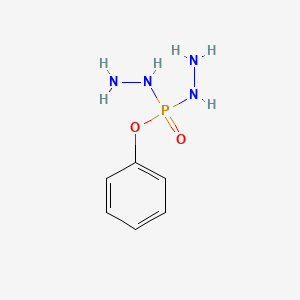
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
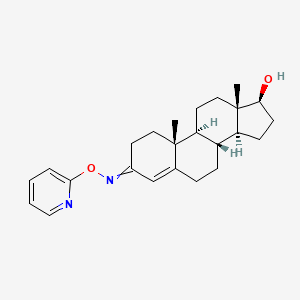
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
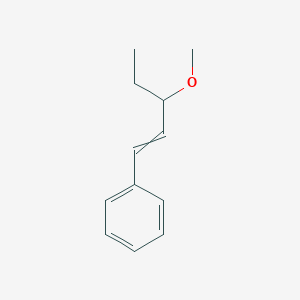
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

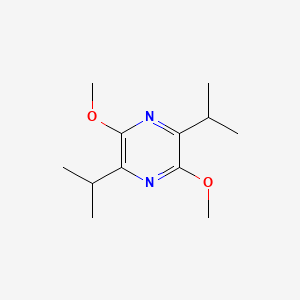

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
